4-Aminomethyl-2,2-difluoro-1,3-benzodioxole
Overview
Description
4-Aminomethyl-2,2-difluoro-1,3-benzodioxole is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.15 g/mol It is characterized by the presence of a benzodioxole ring substituted with an aminomethyl group and two fluorine atoms
Scientific Research Applications
4-Aminomethyl-2,2-difluoro-1,3-benzodioxole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Material Science: The compound is utilized in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
While the specific mechanism of action for 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole is not mentioned in the search results, a study on the biodegradation and defluorination of 2,2-fluoro-1,3-benzodioxole (DFBD) by Pseudomonas putida F1 suggests that the defluorination of DFBD-containing compounds in the environment may be possible .
Safety and Hazards
The safety information for 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It is recommended to not get the compound in eyes, on skin, or on clothing, and to not breathe its mist/vapors/spray .
Biochemical Analysis
Biochemical Properties
4-Aminomethyl-2,2-difluoro-1,3-benzodioxole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce the enzyme’s efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. For example, cytochrome P450 enzymes play a crucial role in the oxidation and breakdown of this compound. These metabolic processes can affect the compound’s bioavailability and overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s concentration in different cellular compartments and its overall activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular distribution of this compound provides insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
The synthesis of 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,2-difluoro-1,3-benzodioxole.
Lithiation: The 2,2-difluoro-1,3-benzodioxole undergoes lithiation to form a lithiated intermediate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Aminomethyl-2,2-difluoro-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
4-Aminomethyl-2,2-difluoro-1,3-benzodioxole can be compared with other similar compounds, such as:
2,2-Difluoro-1,3-benzodioxole: Lacks the aminomethyl group, making it less versatile in chemical reactions.
4-Aminomethyl-1,3-benzodioxole: Lacks the fluorine atoms, resulting in different chemical and biological properties.
The presence of both the aminomethyl group and the fluorine atoms in this compound makes it unique and valuable for various applications.
Properties
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-3H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUWIFLVQKZUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471667 | |
Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
531508-46-0 | |
Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2-difluoro-2H-1,3-benzodioxol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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